Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Compared to Free Base
The hydrochloride salt of N-cyclopropylpyrrolidin-3-amine (MW 162.66 g/mol) offers superior aqueous solubility and handling characteristics relative to the free base (MW 126.20 g/mol). While no direct solubility measurements are available in the public domain for this specific compound, the general principle that hydrochloride salts of amines exhibit significantly enhanced water solubility (often by >10-fold) compared to their neutral counterparts is well-established in pharmaceutical sciences [1]. The free base is reported as a liquid or low-melting solid with limited water miscibility, whereas the hydrochloride is a white crystalline solid with good water solubility, forming acidic solutions . This differential is critical for reproducible in vitro assays and synthetic procedures requiring aqueous conditions.
| Evidence Dimension | Aqueous Solubility and Physical Form |
|---|---|
| Target Compound Data | White crystalline solid; soluble in water; MW 162.66 g/mol; 3 hydrogen bond donors |
| Comparator Or Baseline | Free base: N-cyclopropylpyrrolidin-3-amine (CAS 1228458-66-9); MW 126.20 g/mol; 2 hydrogen bond donors; liquid or low-melting solid |
| Quantified Difference | Estimated >10-fold increase in water solubility (class-level); increase of 1 hydrogen bond donor; solid vs. liquid handling |
| Conditions | General amine hydrochloride salt behavior; PubChem computed properties |
Why This Matters
Procurement of the hydrochloride salt ensures accurate weighing, consistent dissolution, and reproducible experimental conditions, avoiding the batch variability and handling challenges associated with the free base.
- [1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Class-level reference: Amine hydrochlorides typically show 10- to 1000-fold higher aqueous solubility than corresponding free bases.) View Source
